2-Methoxy-5-sulfinobenzoic acid
CAS No.:
Cat. No.: VC19808783
Molecular Formula: C8H8O5S
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8O5S |
|---|---|
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 2-methoxy-5-sulfinobenzoic acid |
| Standard InChI | InChI=1S/C8H8O5S/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | PLMLANOYARXBNG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
2-Methoxy-5-sulfobenzoic acid belongs to the class of sulfonated aromatic carboxylic acids. Its IUPAC name, 2-methoxy-5-sulfobenzoic acid, reflects the substitution pattern on the benzene ring (Figure 1). Key structural attributes include:
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Methoxy group (-OCH): Electron-donating substituent at the 2-position, influencing electronic distribution and reactivity.
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Sulfonic acid group (-SOH): Strongly electron-withdrawing at the 5-position, enhancing acidity and solubility in polar solvents .
The compound’s canonical SMILES representation is , and its InChIKey is FYTJTAFKCCEUIC-UHFFFAOYSA-N . X-ray crystallography and spectroscopic analyses (e.g., NMR, IR) confirm its planar aromatic structure with intramolecular hydrogen bonding between the carboxylic acid and sulfonic acid groups .
Table 1: Physicochemical Properties of 2-Methoxy-5-sulfobenzoic Acid
Synthesis and Manufacturing Processes
Multi-Step Synthesis via Bromination and Cyanation
A patented method (CN111100042B) outlines a four-step synthesis starting from 4-methoxybenzenesulfonamide :
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Bromination: Reacting 4-methoxybenzenesulfonamide with bromine and a reducing agent (e.g., NaHSO) at 40–60°C yields 3-bromo-4-methoxybenzenesulfonamide (88–92% purity) .
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Cyanation: Substituting bromine with cyanide using cuprous cyanide (CuCN) at 120°C produces 3-cyano-4-methoxybenzenesulfonamide .
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Esterification: Treatment with methanol and HCl gas forms 2-methoxy-5-sulfonamide methyl benzoate (88.6% yield) .
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Hydrolysis: Basic hydrolysis with NaOH followed by acidification yields the final product, 2-methoxy-5-sulfobenzoic acid, at 90.5% yield .
Direct Sulfamoylation of Chlorobenzene Derivatives
An alternative route (CN105646294A) involves reacting 2-methoxy-5-chlorobenzene methyl formate with sodium aminosulfinate at 40–65°C . This one-pot method simplifies the synthesis but requires precise temperature control to minimize byproducts like sodium chloride. The process achieves a 78–85% yield after vacuum concentration .
Table 2: Comparison of Synthesis Methods
| Parameter | Multi-Step (CN111100042B) | Direct Sulfamoylation (CN105646294A) |
|---|---|---|
| Starting Material | 4-Methoxybenzenesulfonamide | 2-Methoxy-5-chlorobenzene methyl formate |
| Reaction Steps | 4 | 1 |
| Yield | 90.5% (final step) | 78–85% |
| Key Advantage | High purity (>99%) | Shorter process flow |
| Key Limitation | Lengthy reaction times | Byproduct formation |
Physicochemical Properties and Stability
Solubility and Acidity
The sulfonic acid group confers high water solubility (~25 g/L at 25°C), while the carboxylic acid group enhances solubility in polar organic solvents like methanol and acetonitrile . The compound’s acidity stems from both functional groups:
Applications and Industrial Relevance
Pharmaceutical Intermediates
2-Methoxy-5-sulfobenzoic acid is a precursor to sulfonamide drugs, including diuretics and antibiotics. Its methyl ester derivative (PubChem CID 23046722) is utilized in protease inhibitor synthesis .
Agrochemicals
Functionalization of the sulfonic acid group enables the production of herbicides and fungicides. For example, coupling with amines generates sulfonamide-based agrochemicals with enhanced bioavailability .
Materials Science
The compound’s ability to chelate metal ions (e.g., Cu, Fe) makes it valuable in polymer stabilization and corrosion inhibition .
Recent Advances and Future Directions
Recent patents (e.g., CN111100042B, 2025) highlight innovations in catalytic systems and solvent-free reactions to improve yield and sustainability . Future research may explore:
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Green Chemistry: Ionic liquids or microwave-assisted synthesis to reduce energy consumption.
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Biomedical Applications: Drug conjugates targeting sulfotransferase enzymes in cancer therapy.
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